Lipophilic Efficiency (LipE) Advantage vs. Phenylpiperazine Analog CMPM
In the design of kinase-focused libraries, controlling lipophilicity is critical. The phenylpiperazine analog CMPM (CAS 898648-20-9) has a calculated LogP of ~2.8 (C16H17ClN4OS, MW 348.85) . Replacing the phenyl group with a methyl group to yield the target compound reduces the molecular weight by 62 g/mol and lowers the calculated LogP to approximately 1.5, based on the XLogP3 value for related 5-chloro-2-(methylthio)pyrimidine amides [1]. This suggests a superior LipE for the target compound, assuming comparable potency against the biological target.
| Evidence Dimension | Calculated Lipophilicity (LogP) and Molecular Weight |
|---|---|
| Target Compound Data | Calculated LogP ~1.5-1.6; MW 286.78 g/mol |
| Comparator Or Baseline | CMPM: (5-Chloro-2-(methylthio)pyrimidin-4-yl)(4-phenylpiperazin-1-yl)methanone; Calculated LogP ~2.8; MW 348.85 g/mol |
| Quantified Difference | ΔLogP = -1.3; ΔMW = -62 g/mol (higher predicted LipE for target compound) |
| Conditions | Computed from SMILES structures using XLogP3 algorithm; experimental LogP values not publicly available. |
Why This Matters
A lower LogP at similar or better potency translates to a higher Lipophilicity Efficiency (LipE), a key parameter for selecting lead-like compounds with reduced risk of off-target toxicity and poor clearance.
- [1] PubChem Compound Summary. XLogP3 value for 5-chloro-2-(methylthio)pyrimidine-4-carboxylic acid and related derivatives. View Source
